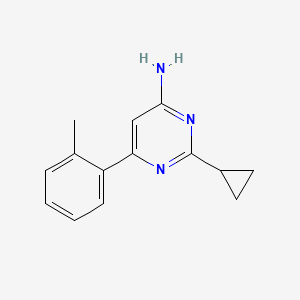
2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-4-2-3-5-11(9)12-8-13(15)17-14(16-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCJPOOJAXNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a 2-methylphenyl substituent on the pyrimidine ring, which may influence its biological activity through steric and electronic effects. The general structure can be represented as follows:
Research indicates that this compound interacts with various molecular targets, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
- Receptor Binding : It acts on specific receptors involved in cell signaling pathways, potentially modulating inflammation and cell proliferation. This interaction is crucial for its therapeutic effects in conditions like cancer and arthritis.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through various assays:
| Assay Type | Result (IC50/ED50) | Comparison Drug |
|---|---|---|
| COX-2 Inhibition | 0.04 ± 0.02 μmol | Celecoxib (0.04 μmol) |
| Carrageenan-induced Paw Edema | ED50 = 9.17 μM | Indomethacin |
These results suggest that the compound exhibits significant anti-inflammatory activity, with a potency similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
In addition to its anti-inflammatory effects, the compound has shown promise in cancer research:
-
Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U937 (leukemia)
- HeLa (cervical cancer)
- Apoptosis Induction : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, suggesting a mechanism that may involve the activation of pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure of pyrimidine derivatives can enhance their biological activity:
- Cyclopropyl Group : Contributes to increased lipophilicity and potential receptor binding affinity.
- Substituents on the Pyrimidine Ring : Variations in substituent groups can significantly affect enzyme inhibition potency and selectivity towards COX isoforms.
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anti-inflammatory effects using carrageenan-induced models. Compounds showed enhanced COX-2 selectivity compared to traditional NSAIDs .
- In Vivo Studies : Animal models demonstrated that administration of the compound resulted in reduced inflammatory markers and improved clinical outcomes in arthritis models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


